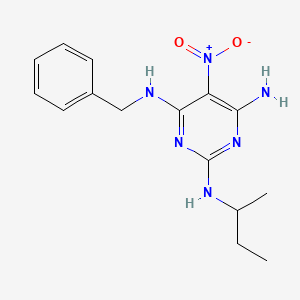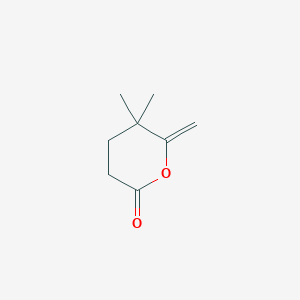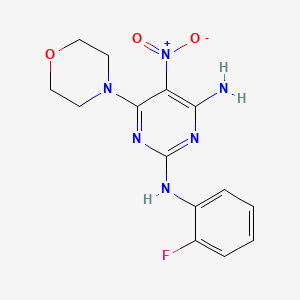
2,6-Bis(1-methylethyl)-4-(4-methylphenoxy)benzenamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis(1-methylethyl)-4-(4-methylphenoxy)benzenamine is an organic compound characterized by its unique structure, which includes two isopropyl groups and a methylphenoxy group attached to a benzenamine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(1-methylethyl)-4-(4-methylphenoxy)benzenamine typically involves multi-step organic reactions. One common method starts with the nitration of 2,6-diisopropylphenol to form 2,6-diisopropyl-4-nitrophenol. This intermediate is then subjected to a reduction reaction to yield 2,6-diisopropyl-4-aminophenol. The final step involves the etherification of 2,6-diisopropyl-4-aminophenol with 4-methylphenol under basic conditions to produce the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance the efficiency of each reaction step, and purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis(1-methylethyl)-4-(4-methylphenoxy)benzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aminophenol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
2,6-Bis(1-methylethyl)-4-(4-methylphenoxy)benzenamine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2,6-Bis(1-methylethyl)-4-(4-methylphenoxy)benzenamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Diisopropylphenol: Shares the isopropyl groups but lacks the methylphenoxy group.
4-Methylphenol: Contains the methylphenoxy group but lacks the isopropyl groups.
2,6-Diisopropylaniline: Similar structure but without the phenoxy substitution.
Uniqueness
2,6-Bis(1-methylethyl)-4-(4-methylphenoxy)benzenamine is unique due to the combination of its isopropyl and methylphenoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
80058-92-0 |
|---|---|
Formule moléculaire |
C19H25NO |
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
4-(4-methylphenoxy)-2,6-di(propan-2-yl)aniline |
InChI |
InChI=1S/C19H25NO/c1-12(2)17-10-16(11-18(13(3)4)19(17)20)21-15-8-6-14(5)7-9-15/h6-13H,20H2,1-5H3 |
Clé InChI |
GDTWNEBVCUKQIV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)OC2=CC(=C(C(=C2)C(C)C)N)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


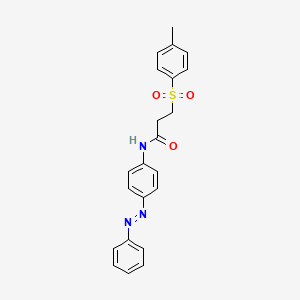
![N-[(2S)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-1-oxopropan-2-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B14141546.png)



![N'-[(1E,2E)-2-(2,2-dimethyl-6-phenyl-4H-1,3-dioxin-4-ylidene)ethylidene]pyridine-4-carbohydrazide](/img/structure/B14141565.png)



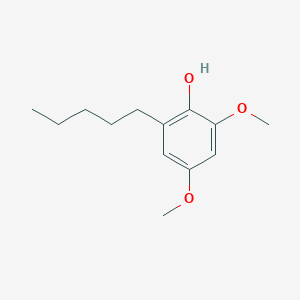
![N'-[2-chloro-4-(1H-imidazol-5-yl)phenyl]-N-cyanomethanimidamide](/img/structure/B14141583.png)
